molecular formula C4ClF7 B6593127 4-Chloroheptafluorobut-1-ene CAS No. 378-81-4

4-Chloroheptafluorobut-1-ene

Cat. No.: B6593127
CAS No.: 378-81-4
M. Wt: 216.48 g/mol
InChI Key: AARHFRMJZTZXLE-UHFFFAOYSA-N
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Description

4-Chloroheptafluorobut-1-ene is a fluorinated organic compound with the molecular formula C4ClF7 and a molecular weight of 216.485 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. It is commonly used in various industrial applications due to its stability and reactivity.

Scientific Research Applications

4-Chloroheptafluorobut-1-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with unique properties.

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroheptafluorobut-1-ene typically involves the fluorination of chlorinated butenes. One common method is the reaction of chlorobutene with a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced fluorination techniques and catalysts is common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Chloroheptafluorobut-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-). These reactions are typically carried out in polar solvents under mild conditions.

    Addition Reactions: Reagents such as hydrogen chloride (HCl) and bromine (Br2) are used in addition reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloroheptafluorobut-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorinated structure allows it to form strong interactions with these targets, leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloroheptafluorobut-1-ene is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with other similar compounds .

Properties

IUPAC Name

4-chloro-1,1,2,3,3,4,4-heptafluorobut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4ClF7/c5-4(11,12)3(9,10)1(6)2(7)8
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARHFRMJZTZXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(C(F)(F)Cl)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4ClF7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500730
Record name 4-Chloro-1,1,2,3,3,4,4-heptafluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378-81-4, 89551-62-2
Record name 4-Chloro-1,1,2,3,3,4,4-heptafluoro-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=378-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1,1,2,3,3,4,4-heptafluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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